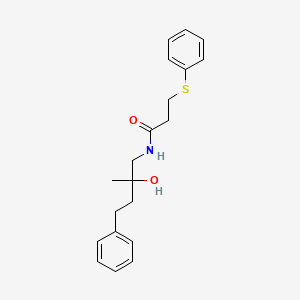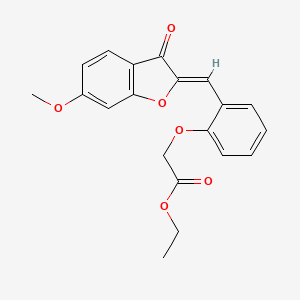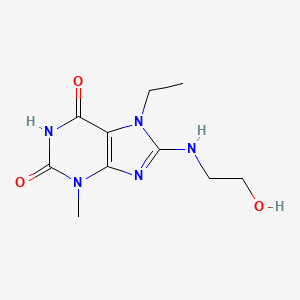
tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate dihydrochloride” is a chemical compound with the CAS Number: 2061980-49-0 . It has a molecular weight of 314.25 . The compound is typically stored at room temperature and is available in the form of white to yellow powder or crystals .
Molecular Structure Analysis
The InChI code for this compound is1S/C12H23N3O2.2ClH/c1-12(2,3)17-11(16)15-8-10(9-15)14-6-4-13-5-7-14;;/h10,13H,4-9H2,1-3H3;2*1H . This code provides a specific textual identifier for the compound’s molecular structure. Physical and Chemical Properties Analysis
This compound is a white to yellow powder or crystals . It is stored at room temperature .Applications De Recherche Scientifique
Synthesis and Characterization
- Synthesis Techniques : Various synthesis methods have been developed for tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate dihydrochloride and related compounds, including efficient, scaleable synthetic routes that offer a convenient entry point to novel compounds accessing chemical space complementary to traditional piperidine ring systems (Meyers et al., 2009).
- Characterization and Molecular Structure : Characterization through spectroscopic evidence and X-ray diffraction studies has been conducted to confirm the structure of these compounds. The studies provide detailed insights into the molecular and crystal structure, offering a foundation for further modification and application in various research fields (Sanjeevarayappa et al., 2015).
Biological Evaluation
- Antibacterial and Anthelmintic Activity : Some compounds have been evaluated for their in vitro antibacterial and anthelmintic activity, showing moderate to poor effectiveness. These findings suggest potential areas for further optimization in the quest for more potent derivatives (Sanjeevarayappa et al., 2015).
- Potential Antipsychotic Agents : Certain heterocyclic analogs have been synthesized and evaluated as potential antipsychotic agents, demonstrating the versatility of the this compound framework in the development of new therapeutic agents (Norman et al., 1996).
Chemical Space Exploration
- Building Blocks for Drug Discovery : The synthesis of 3-((hetera)cyclobutyl)azetidine-based isosteres demonstrates the potential of these compounds as advanced building blocks for drug discovery. Their larger size and increased conformational flexibility compared to traditional heterocycles highlight their utility in lead optimization programs (Feskov et al., 2019).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 , indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. The precautionary statements are P261, P305, P338, P351 , advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes: rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate dihydrochloride involves the reaction of tert-butyl 3-azetidinecarboxylate with piperazine followed by the addition of hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "tert-butyl 3-azetidinecarboxylate", "piperazine", "hydrochloric acid" ], "Reaction": [ "Add piperazine to a solution of tert-butyl 3-azetidinecarboxylate in a suitable solvent", "Stir the reaction mixture at room temperature for several hours", "Add hydrochloric acid to the reaction mixture to form the dihydrochloride salt", "Isolate the product by filtration or precipitation", "Purify the product by recrystallization or chromatography" ] } | |
Numéro CAS |
2061980-49-0 |
Formule moléculaire |
C12H24ClN3O2 |
Poids moléculaire |
277.79 g/mol |
Nom IUPAC |
tert-butyl 3-piperazin-1-ylazetidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H23N3O2.ClH/c1-12(2,3)17-11(16)15-8-10(9-15)14-6-4-13-5-7-14;/h10,13H,4-9H2,1-3H3;1H |
Clé InChI |
DCZFQYRVIXYDON-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)N1CC(C1)N2CCNCC2.Cl.Cl |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(C1)N2CCNCC2.Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(furan-2-ylmethyl)-2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2926781.png)

![N-[(4-methylphenyl)sulfonyl]-N-(3-nitrophenyl)glycine](/img/structure/B2926787.png)
![N-[4-(3,3-Dimethylmorpholine-4-carbonyl)phenyl]prop-2-enamide](/img/structure/B2926789.png)

![N-(2,5-dimethylphenyl)-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2926791.png)


![Methyl 2-(4,7,8-trimethyl-1,3-dioxo-6-prop-2-enylpurino[7,8-a]imidazol-2-yl)propanoate](/img/structure/B2926799.png)
![4-chloro-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2926800.png)


![Methyl 3-[4-nitro-3-(trifluoromethyl)phenoxy]thiophene-2-carboxylate](/img/structure/B2926803.png)
